molecular formula C19H17FN6O B5658878 2-(4-fluorophenyl)-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide

2-(4-fluorophenyl)-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide

Cat. No. B5658878
M. Wt: 364.4 g/mol
InChI Key: GFGXPEQZLSWRCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to imidazo[1,2-a]pyridines involves several key reactions, including the ring closure reaction, the Suzuki reaction, hydrolysis, and amidation reactions. These compounds are characterized by their azabicyclo and amide functional groups, contributing to their structural complexity and reactivity (Qin et al., 2019). The synthesis route is notable for its efficiency, utilizing readily available starting materials and achieving high yields of the target compound.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been elucidated using advanced techniques such as FT-IR, 1H NMR, 13C NMR spectroscopy, MS, and X-ray diffraction. These analyses confirm the compound's expected structure and offer insights into its conformational stability. Density functional theory (DFT) calculations further provide a theoretical basis for understanding the molecular geometry, electronic structure, and physicochemical properties of these compounds (Qin et al., 2019).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine compounds engage in a variety of chemical reactions, including interactions with different reagents and participation in cascade reactions. These reactions are crucial for modifying the compound's structure and introducing new functional groups, thereby expanding its chemical diversity and potential applications. The reactivity is influenced by the presence of fluorophenyl and triazolyl groups, which can affect the compound's electronic distribution and steric hindrance (Hosseini & Bayat, 2019).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, such as solubility, melting point, and crystallinity, are determined by their molecular structure. X-ray diffraction studies provide detailed information on the crystal structure, offering insights into the compound's solid-state characteristics and stability. These properties are essential for understanding the compound's behavior in different environments and its suitability for various applications (Qin et al., 2019).

Chemical Properties Analysis

The chemical properties of "2-(4-fluorophenyl)-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide" are characterized by its reactivity towards various chemical agents and its potential for forming diverse derivatives. Studies on related compounds have shown that modifications at specific positions on the imidazo[1,2-a]pyridine ring can significantly impact their biological activity and chemical stability. These findings underscore the importance of detailed chemical analysis in the development of novel compounds with desired properties (Hosseini & Bayat, 2019).

properties

IUPAC Name

2-(4-fluorophenyl)-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN6O/c1-11(18-22-12(2)24-25-18)21-19(27)14-5-8-17-23-16(10-26(17)9-14)13-3-6-15(20)7-4-13/h3-11H,1-2H3,(H,21,27)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGXPEQZLSWRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C(C)NC(=O)C2=CN3C=C(N=C3C=C2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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